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Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address challenges encountered when imaging tumors with low Prostate-Specific

Membrane Antigen (PSMA) uptake using both PET/CT and SPECT/CT.

Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for observing low PSMA uptake in tumors?

Low PSMA uptake can be attributed to several factors related to tumor biology and patient

characteristics:

Histopathological Features: Certain tumor characteristics are associated with lower 68Ga-

PSMA-11 uptake, including the presence of PSMA-negative tumor areas, an infiltrative

growth pattern, smaller tumor size, and WHO/ISUP grade group 2.[1]

Tumor De-differentiation: While PSMA expression generally increases in higher-grade

tumors, some poorly differentiated or neuroendocrine prostate cancers may exhibit low or

absent PSMA expression.[2][3]

Small Tumor Size: Lesions smaller than 5 mm may not be detectable by PET imaging due to

the intrinsic limitations of current technology, leading to apparent low uptake.[1][4]
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Non-Prostate Malignancies: While PSMA is overexpressed in prostate cancer, it can also be

found in the neovasculature of other solid tumors like renal cell carcinoma. The level of

expression can vary significantly.

Prior Therapies: Previous treatments, such as androgen deprivation therapy (ADT), can

influence PSMA expression levels.

PSMA-Negative Disease: A subset of prostate cancers do not express PSMA, which can be

a cause for negative scans despite disease progression.

Q2: Can clinically significant prostate cancer present with low PSMA uptake?

Yes, a subpopulation of patients with clinically significant and aggressive prostate cancer can

show deceptively weak PSMA uptake on PET/CT scans. Therefore, a low or negative PSMA

scan in a patient with a high clinical suspicion of disease should be interpreted with caution.

Q3: Are there alternative imaging agents if PSMA uptake is low or absent?

For tumors with low or no PSMA expression, alternative imaging targets and tracers may be

considered, including:

Fibroblast Activating Protein (FAP) inhibitors

Somatostatin receptor type 2 targeted agents

Gastrin-releasing peptide receptor antagonists

18F-FDG for assessing glucose metabolism

Axumin (18F-fluciclovine) or Choline-based PET tracers

Troubleshooting Guide: Adjusting Imaging
Parameters
Issue 1: Poor image quality or high image noise.
Cause: Suboptimal acquisition parameters, low injected dose, or older scanner technology.
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Solution:

Increase Injected Activity: For 68Ga-PSMA-11 PET, administering a dose in the higher end

of the recommended range (e.g., 6 to 7 mCi) can improve image quality by increasing

coincidence counts, especially on older scanners. For 18F-PSMA-11, a dose of 4 MBq/kg

may yield better image quality than 2 MBq/kg.

Increase Scan Duration per Bed Position: Extending the acquisition time per bed position

(e.g., from 1.5 minutes to 3 minutes) can significantly improve image quality.

Optimize Reconstruction Parameters: For SPECT/CT, increasing the number of iterations

during reconstruction can increase the estimated activity concentration but may also

decrease the signal-to-noise ratio (SNR). A balance must be found based on phantom

studies and clinical validation.

Issue 2: Difficulty differentiating tumor uptake from
background activity.
Cause: Physiological uptake in surrounding tissues or suboptimal timing of image acquisition.

Solution:

Delayed Imaging: Performing a delayed scan (e.g., at 3 hours post-injection for 68Ga-PSMA-

11) can increase the tumor-to-background ratio. Delayed imaging has shown increased

lesion uptake and reduced background activity.

Use of Diuretics: Administering furosemide can help to reduce urinary activity in the bladder

and ureters, which may otherwise obscure nearby lesions.

Optimize Uptake Duration: For SPECT imaging with agents like [99mTc]TRODAT-1, the

uptake duration is a dominant factor affecting image quality. The optimal time should be

determined for the specific tracer being used.

Issue 3: Suspected false-negative results in patients
with high clinical suspicion of disease.
Cause: Small lesion size, low PSMA expression, or PSMA-negative disease.
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Solution:

Review Imaging Protocol: Ensure that the imaging protocol is optimized for detecting small

lesions with low uptake (see solutions for Issues 1 and 2).

Correlate with Other Imaging Modalities: Combining PSMA PET with multiparametric MRI

can improve the detection of clinically significant prostate cancer.

Consider Alternative Tracers: If PSMA-targeted imaging is negative despite high clinical

suspicion, consider imaging with alternative tracers that target different biological pathways

(see FAQ 3).

Quantitative Data Summary
Table 1: Recommended PET/CT Imaging Parameters for PSMA Tracers

Parameter 68Ga-PSMA-11 18F-PSMA-11

Injected Activity 3-7 mCi (111-259 MBq)
2.0 ± 0.2 MBq/kg to 4.0 ± 0.4

MBq/kg

Uptake Time
60 minutes post-injection

(standard)
60 minutes post-injection

180 minutes post-injection

(delayed)

180 minutes post-injection

(delayed)

Scan Duration 2-3 minutes per bed position 1.5-3 minutes per bed position

Diuretic

Furosemide (0.5 mg/kg, max

40 mg) can be administered to

reduce urinary activity.

Furosemide (0.5 mg/kg, max

40 mg) can be administered to

reduce urinary activity.

Table 2: SPECT/CT Quantitative Parameters for [99mTc]Tc-PSMA-I&S in Primary Prostate

Cancer
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Parameter Value Clinical Significance

SUVmax Cutoff for High-Risk

Disease
≥10.85

Sensitivity: 100%, Specificity:

58%

SUVmax Cutoff for Metastatic

Disease
≥14.45

Sensitivity: 92%, Specificity:

50%

Experimental Protocols
Protocol 1: Optimized 68Ga-PSMA-11 PET/CT Imaging

Patient Preparation:

No specific dietary preparation is required.

Patients should be well-hydrated.

Void immediately before the scan.

Radiotracer Administration:

Administer 6-7 mCi (222-259 MBq) of 68Ga-PSMA-11 intravenously.

Uptake Period:

A 60-minute uptake period is standard.

For suspected low uptake or to improve target-to-background ratio, a delayed scan at 180

minutes can be performed.

Image Acquisition:

Perform a whole-body PET/CT scan from the vertex to the mid-thigh.

Acquire images for 2.5-3 minutes per bed position.

A low-dose CT scan should be acquired for attenuation correction and anatomical

localization.
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Image Reconstruction:

Use an iterative reconstruction algorithm (e.g., OSEM).

Apply corrections for attenuation, scatter, and randoms.

Protocol 2: Quantitative 99mTc-PSMA-I&S SPECT/CT
Imaging

Patient Preparation:

Ensure adequate patient hydration.

Radiotracer Administration:

Administer the appropriate activity of 99mTc-PSMA-I&S as per local institutional protocols.

Uptake Period:

Allow for an adequate uptake period as recommended for the specific tracer.

Image Acquisition:

Acquire a whole-body or regional SPECT/CT scan.

Use a dual-head gamma camera with appropriate collimators.

Acquisition parameters (e.g., number of projections, time per projection) should be

optimized for quantification. A study on a different Tc-99m tracer suggested that uptake

duration and time per projection are dominant factors.

Acquire a co-registered low-dose CT for attenuation correction and anatomical

localization.

Image Reconstruction and Analysis:

Use an iterative reconstruction algorithm with corrections for attenuation, scatter, and

collimator-detector response.
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Perform quantitative analysis to determine SUVmax values.
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Caption: General experimental workflow for PSMA-targeted imaging.
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Caption: Troubleshooting workflow for low PSMA uptake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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